4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide
Overview
Description
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and noradrenaline. It has also been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide in lab experiments is its relatively low toxicity and side effect profile. However, its limited solubility in aqueous solutions may pose a challenge for certain experimental designs.
Future Directions
There are several potential future directions for research on 4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression in humans. Another potential direction is its use in combination with other drugs or therapies to enhance its effects. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential antipsychotic effects.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-17-5-2-6-19(14-17)23-9-11-24(12-10-23)20(25)22-18-8-7-15-3-1-4-16(15)13-18/h2,5-8,13-14H,1,3-4,9-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWLIPGVUNEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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